molecular formula C7H10N2O3S B1417574 Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate CAS No. 914347-44-7

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

Cat. No. B1417574
M. Wt: 202.23 g/mol
InChI Key: UQLFUKTXOACPCU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is a synthetic compound with the molecular formula C7H10N2O3S . It has an average mass of 202.231 Da and a mono-isotopic mass of 202.041214 Da . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate and its derivatives involves readily available materials . The structures of the synthesized derivatives are confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques . Another study discusses the design and synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate is represented by the formula C7H10N2O3S .

Scientific Research Applications

Facile Synthesis and Antioxidant Evaluation

Research on the synthesis of heterocycles, such as isoxazolone derivatives, highlights the importance of simple and environmentally friendly procedures for preparing compounds with significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing numerous heterocycles, showcasing the role of chemical synthesis in developing compounds with potential antioxidant activities (Laroum et al., 2019).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Another study focuses on parabens, esters of para-hydroxybenzoic acid, used as preservatives in various products. This research reviews their occurrence, fate, and behavior in aquatic environments, contributing to understanding the environmental impact of chemical compounds. Parabens' interactions with the environment provide insight into the broader implications of chemical use in consumer products (Haman et al., 2015).

Analytical Methods Used in Determining Antioxidant Activity

The evaluation of antioxidant activity in compounds is critical for various applications, including food engineering, medicine, and pharmacy. This review discusses important tests used to determine antioxidant activity, highlighting the role of chemical analysis in assessing the potential health benefits of compounds (Munteanu & Apetrei, 2021).

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules

This review presents the impact of metabolic hydroxy and carboxy functionalization on the pharmacologic activity of drug molecules. It emphasizes the importance of understanding chemical modifications at the molecular level to predict the pharmacologic activity of metabolites resulting from these modifications (El-Haj & Ahmed, 2020).

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

Reviewing the biodegradation and fate of ETBE in soil and groundwater highlights the environmental aspects of chemical compounds' degradation. Understanding the biodegradation pathways and the microorganisms involved is crucial for assessing the environmental impact of such compounds (Thornton et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced .

properties

IUPAC Name

ethyl 4-hydroxy-2-(methylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-3-12-6(11)4-5(10)9-7(8-2)13-4/h10H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFUKTXOACPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661751
Record name (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylaminothiazole-5-carboxylate

CAS RN

914347-44-7
Record name (5E)-5-[Ethoxy(hydroxy)methylidene]-2-(methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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